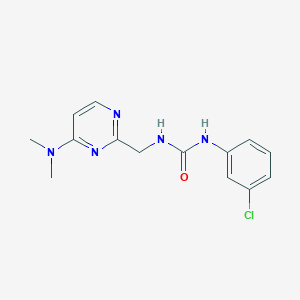
1-(3-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, commonly known as CDMPU, is a synthetic compound that belongs to the class of urea-based compounds. CDMPU has gained significant attention in the scientific community due to its potential applications in various fields of research, including neuroscience, pharmacology, and biochemistry.
Scientific Research Applications
Novel Synthetic Approaches
Recent studies have highlighted innovative synthetic methods involving 1-(3-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea and related compounds, contributing significantly to the field of medicinal chemistry. For instance, the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea presents a method for synthesizing a series of pyrimidinones, demonstrating the versatility of urea derivatives in synthesizing heterocyclic compounds with potential pharmaceutical applications (Bonacorso et al., 2003). Similarly, the synthesis and crystal structure analysis of 4-(4-chlorophenyl)-6-methyl-5-methoxy-caronyl-3,4-dihydropyrimidin-2(H)-one offer insights into the structural foundations required for the development of novel therapeutic agents (Guo & Shun, 2004).
Understanding Molecular Interactions and Stability
The study of the stability and lifetime of quadruply hydrogen-bonded 2-ureido-4[1H]-pyrimidinone dimers provides crucial data on the dimerization constant and lifetime, offering valuable insights for designing better pharmaceuticals through understanding molecular interactions (Söntjens et al., 2000). This research is pivotal for the development of more stable and effective drug molecules.
Potential in Drug Discovery
The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, underscores the potential of urea derivatives in the discovery of new drugs. These compounds serve as pharmacological research tools and potential drug leads, opening new avenues in the treatment of diseases where the urotensin-II pathway plays a crucial role (Croston et al., 2002).
Anticancer and Antiproliferative Activity
Further illustrating the therapeutic potential of compounds related to 1-(3-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, research into N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showcases marked inhibition against various cancer cell lines. Such studies are critical for the development of new anticancer drugs with improved efficacy and selectivity (Huang et al., 2020).
Exploration of Molecular Properties
The first principles study of the electronic, optical, and nonlinear optical properties of related chalcone derivatives provides insights into their potential applications in optoelectronic device fabrication. This research highlights the broad applicability of urea derivatives beyond pharmaceuticals, extending into materials science for the development of new optoelectronic materials (Shkir et al., 2018).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-20(2)13-6-7-16-12(19-13)9-17-14(21)18-11-5-3-4-10(15)8-11/h3-8H,9H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMWRFRCBVCKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2736223.png)
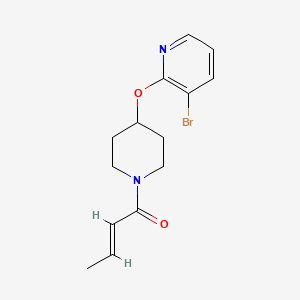
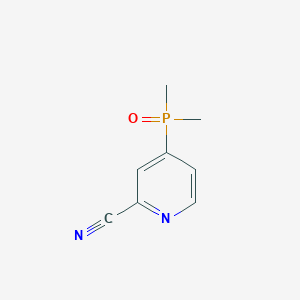
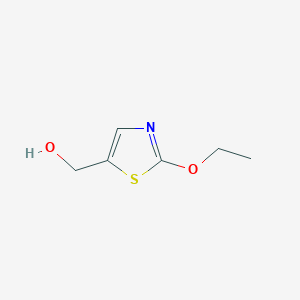
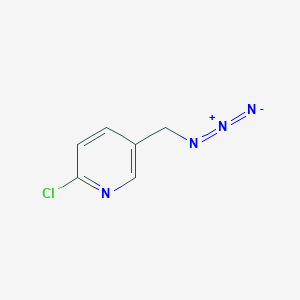
![6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2736234.png)
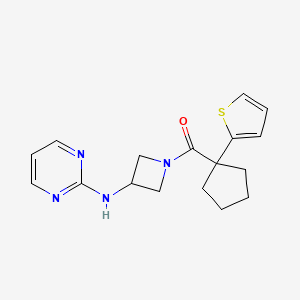
![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2736236.png)
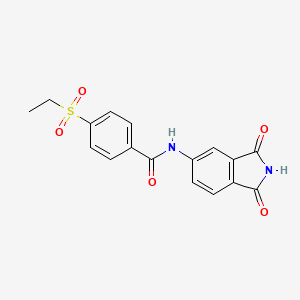
![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2736238.png)
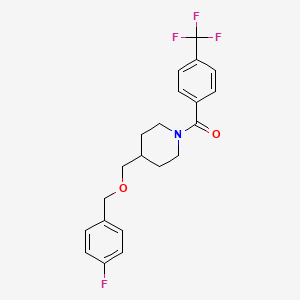
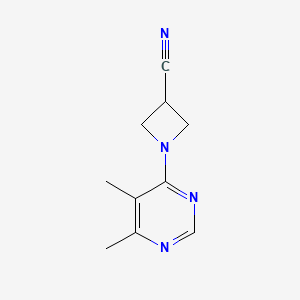
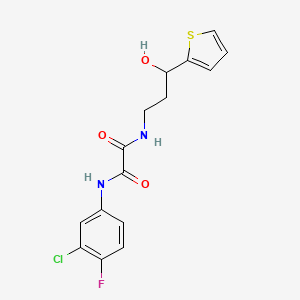
![2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline](/img/structure/B2736245.png)